Reduced Lipophilicity (LogP) vs. 4-Chloro Analog Enhances Drug-Likeness and Reduces Off-Target Risk
The predicted LogP of 4-fluoro-2,6-bis(trifluoromethyl)pyridine is 3.26, compared to 3.77–3.89 for the 4-chloro analog . This ~0.5–0.6 log unit reduction places the 4-fluoro derivative within a more favorable lipophilicity range for oral drug candidates, where LogP < 5 is a key Lipinski criterion. The fluorine atom achieves this while maintaining the electron-withdrawing character needed for metabolic stability—a dual advantage not offered by the chloro congener.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.26 (Chemsrc; CAS 1207614-66-1) |
| Comparator Or Baseline | 4-Chloro-2,6-bis(trifluoromethyl)pyridine: LogP = 3.77 (Chemsrc) to 3.89 (Chembase) |
| Quantified Difference | ΔLogP ≈ –0.5 to –0.6 (target is less lipophilic) |
| Conditions | Predicted/calculated LogP values from authoritative chemical databases (Chemsrc, Chembase); experimental LogP values not available in the open literature |
Why This Matters
Lower lipophilicity directly correlates with reduced phospholipidosis, diminished CYP450 inhibition, and lower non-specific protein binding—making the 4-fluoro compound a superior choice for early-stage lead optimization when ADME profiles are critical.
